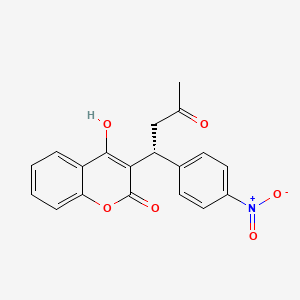

(R)-Acenocoumarol

Description

Properties

IUPAC Name |

4-hydroxy-3-[(1R)-1-(4-nitrophenyl)-3-oxobutyl]chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO6/c1-11(21)10-15(12-6-8-13(9-7-12)20(24)25)17-18(22)14-4-2-3-5-16(14)26-19(17)23/h2-9,15,22H,10H2,1H3/t15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VABCILAOYCMVPS-OAHLLOKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(C1=CC=C(C=C1)[N+](=O)[O-])C2=C(C3=CC=CC=C3OC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C[C@H](C1=CC=C(C=C1)[N+](=O)[O-])C2=C(C3=CC=CC=C3OC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10873368 | |

| Record name | (R)-Acenocoumarol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10873368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66556-77-2 | |

| Record name | (R)-Acenocoumarol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66556-77-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R)-Acenocoumarol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066556772 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-Acenocoumarol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10873368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ACENOCOUMAROL, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JRD7912W79 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(R)-Acenocoumarol's Mechanism of Action on Vitamin K Reductase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Acenocoumarol, a potent oral anticoagulant, exerts its therapeutic effect by targeting the vitamin K cycle, a critical pathway for blood coagulation. This technical guide provides an in-depth exploration of the molecular mechanism by which this compound inhibits vitamin K epoxide reductase (VKOR), the key enzyme in this cycle. Understanding this interaction at a molecular level is paramount for the development of novel anticoagulants and for optimizing existing therapeutic strategies. This document details the biochemical pathways, quantitative inhibition data, and experimental methodologies crucial for research in this field.

The Vitamin K Cycle and its Role in Coagulation

The vitamin K cycle is a series of enzymatic reactions essential for the post-translational modification of several blood clotting factors. Vitamin K hydroquinone, the reduced form of vitamin K, acts as a cofactor for the enzyme γ-glutamyl carboxylase (GGCX). GGCX catalyzes the carboxylation of glutamate residues on vitamin K-dependent proteins, including coagulation factors II (prothrombin), VII, IX, and X, as well as anticoagulant proteins C and S.[1][2] This carboxylation is crucial for their ability to bind calcium ions and subsequently interact with phospholipid membranes, a necessary step for their activation and participation in the coagulation cascade.

During this process, vitamin K hydroquinone is oxidized to vitamin K epoxide. For the coagulation process to continue, vitamin K epoxide must be recycled back to its reduced, active form. This is accomplished by the enzyme vitamin K epoxide reductase (VKOR), a multi-transmembrane protein located in the endoplasmic reticulum.[3][4]

Mechanism of Action of this compound

This compound is a 4-hydroxycoumarin derivative that functions as a potent vitamin K antagonist.[5] Its primary mechanism of action is the direct inhibition of vitamin K epoxide reductase complex subunit 1 (VKORC1), the catalytic subunit of the VKOR enzyme.[4][6] By blocking VKORC1, this compound prevents the reduction of vitamin K epoxide back to vitamin K quinone and subsequently to vitamin K hydroquinone.[2][3] This leads to a depletion of the active, reduced form of vitamin K, thereby limiting the γ-carboxylation of vitamin K-dependent clotting factors.[1][2] The resulting under-carboxylated coagulation factors are biologically inactive, leading to a decrease in thrombin generation and an overall anticoagulant effect.[4]

Structural and molecular docking studies suggest that coumarin derivatives, including acenocoumarol, bind to a common pocket within the VKORC1 enzyme. This binding site is located within the transmembrane domain of the protein. While the precise interacting residues for this compound are a subject of ongoing research, it is understood that it competes with vitamin K epoxide for binding to the enzyme's active site.[5]

Quantitative Analysis of VKORC1 Inhibition

The inhibitory potency of this compound on VKORC1 has been quantified using various experimental assays, primarily cell-based systems. These assays typically measure the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the enzyme's activity. Comparative studies have consistently demonstrated that acenocoumarol is a more potent inhibitor of VKORC1 than other commonly used vitamin K antagonists, such as warfarin.[1]

Below is a summary of quantitative data from studies evaluating the inhibition of wild-type VKORC1 by acenocoumarol and other anticoagulants.

| Anticoagulant | IC50 (nM) | Cell Line | Reference |

| Acenocoumarol | 0.81 | DGKO FIXgla-PC/HEK293 | [2] |

| Warfarin | 6.6 | DGKO FIXgla-PC/HEK293 | [2] |

| Phenprocoumon | 2.1 | DGKO FIXgla-PC/HEK293 | [2] |

| Fluindione | 6.6 | DGKO FIXgla-PC/HEK293 | [2] |

Note: IC50 values can vary depending on the specific experimental conditions and cell lines used.

Furthermore, studies on naturally occurring VKORC1 mutations have shown that while some mutations confer resistance to warfarin, the resistance to acenocoumarol is often less pronounced. For instance, the highly resistant W59R mutation shows only a 14-fold increase in resistance to acenocoumarol, compared to an approximately 100-fold increase for warfarin.[2] This suggests that acenocoumarol may be a more effective anticoagulant in patients with certain VKORC1 polymorphisms.

Experimental Protocols

The following sections detail the methodologies for key experiments used to investigate the mechanism of action of this compound on VKORC1.

Cell-Based VKOR Activity Assay

This assay is widely used to determine the inhibitory activity of compounds on VKORC1 in a cellular context.

Principle: The assay utilizes a reporter system in a mammalian cell line (e.g., HEK293) that stably expresses a vitamin K-dependent reporter protein, such as a fusion protein containing the γ-carboxyglutamic acid (Gla) domain of Factor IX. The extent of carboxylation of this reporter protein, which is dependent on VKOR activity, is measured as a readout of enzyme function. Inhibition of VKOR by compounds like acenocoumarol leads to a decrease in reporter protein carboxylation.

Detailed Methodology:

-

Cell Culture and Transfection:

-

HEK293 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin, and streptomycin.

-

Cells are transiently or stably transfected with an expression vector encoding the vitamin K-dependent reporter protein (e.g., FIXgla-PC).

-

For studying specific VKORC1 variants, cells can be co-transfected with a vector expressing the desired VKORC1 mutant. To eliminate the influence of endogenous VKOR, a double-knockout (DGKO) cell line for VKORC1 and its paralog VKORC1L1 can be used.[2]

-

-

Inhibition Assay:

-

Quantification of Reporter Protein Carboxylation:

-

After incubation, the cell culture medium containing the secreted reporter protein is collected.

-

The concentration of carboxylated reporter protein is quantified using an enzyme-linked immunosorbent assay (ELISA). This is typically a sandwich ELISA that uses a capture antibody specific for the reporter protein and a detection antibody that specifically recognizes the carboxylated Gla domain.

-

-

Data Analysis:

-

The percentage of VKOR activity is calculated relative to a vehicle-treated control.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

In Vitro DTT-Driven VKOR Assay

This assay provides a more direct measure of VKOR activity using microsomal preparations.

Principle: Microsomes containing VKORC1 are isolated from cells. The enzymatic activity is measured by monitoring the conversion of vitamin K epoxide to vitamin K in the presence of a reducing agent, typically dithiothreitol (DTT).

Detailed Methodology:

-

Microsome Preparation:

-

Cells overexpressing VKORC1 are harvested and homogenized.

-

The homogenate is centrifuged at a low speed to remove nuclei and cell debris.

-

The supernatant is then ultracentrifuged to pellet the microsomes.

-

The microsomal pellet is resuspended in a suitable buffer.

-

-

Enzyme Assay:

-

Microsomes are pre-incubated with various concentrations of this compound.

-

The reaction is initiated by adding vitamin K epoxide and DTT.[8]

-

The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 37°C).

-

-

Product Quantification:

-

The reaction is stopped, and the vitamin K and vitamin K epoxide are extracted.

-

The amount of vitamin K produced is quantified by high-performance liquid chromatography (HPLC).

-

-

Data Analysis:

-

Enzyme activity is calculated based on the rate of vitamin K formation.

-

IC50 values are determined as described for the cell-based assay.

-

Visualizations

Signaling Pathway of the Vitamin K Cycle and Inhibition by this compound

Caption: The Vitamin K cycle and its inhibition by this compound.

Experimental Workflow for Cell-Based VKOR Activity Assay

Caption: Workflow for the cell-based VKOR activity assay.

Conclusion

This compound is a highly effective inhibitor of VKORC1, the rate-limiting enzyme in the vitamin K cycle. Its potent mechanism of action, which involves the depletion of reduced vitamin K and subsequent impairment of coagulation factor synthesis, makes it a cornerstone of anticoagulant therapy. The quantitative data and experimental protocols presented in this guide provide a comprehensive resource for researchers and professionals in the field, facilitating further investigation into the nuances of its action and the development of next-generation anticoagulants. A thorough understanding of the molecular interactions between this compound and VKORC1 is essential for advancing the safety and efficacy of anticoagulant treatments.

References

- 1. Evaluation of oral anticoagulants with vitamin K epoxide reductase in its native milieu - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. VKORC1 gene: MedlinePlus Genetics [medlineplus.gov]

- 5. Structural basis of antagonizing the vitamin K catalytic cycle for anticoagulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The impact of CYP2C9 and VKORC1 genetic polymorphisms in anticoagulant therapy management after cardiac surgery with extracorporeal circulation [pharmacia.pensoft.net]

- 7. Determination of the warfarin inhibition constant Ki for vitamin K 2,3-epoxide reductase complex subunit-1 (VKORC1) using an in vitro DTT-driven assay [agris.fao.org]

- 8. Missense VKOR mutants exhibit severe warfarin resistance but lack VKCFD via shifting to an aberrantly reduced state - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stereospecific Properties of (R)- and (S)-Acenocoumarol Enantiomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acenocoumarol, a potent oral anticoagulant, is administered as a racemic mixture of two enantiomers, (R)- and (S)-acenocoumarol. These stereoisomers, while possessing identical chemical formulas, exhibit significant differences in their pharmacokinetic and pharmacodynamic profiles. This technical guide provides a comprehensive overview of the stereospecific properties of (R)- and (S)-acenocoumarol, with a focus on their differential metabolism, anticoagulant activity, and clinical implications. The information presented herein is intended to support researchers, scientists, and drug development professionals in the fields of pharmacology, toxicology, and medicinal chemistry.

Introduction

Acenocoumarol is a vitamin K antagonist widely used for the prevention and treatment of thromboembolic disorders[1]. It exerts its anticoagulant effect by inhibiting the enzyme vitamin K epoxide reductase complex 1 (VKORC1), which is essential for the synthesis of active vitamin K-dependent clotting factors II, VII, IX, and X[1][2]. Marketed as a racemic mixture, acenocoumarol consists of equal amounts of the (R)- and (S)-enantiomers[3]. The chiral center at the carbon atom in the 4-hydroxycoumarin ring results in these two distinct spatial arrangements, leading to profound differences in their biological activity and disposition. Understanding these stereospecific properties is crucial for optimizing therapeutic efficacy and minimizing adverse effects.

Pharmacokinetic Properties

The pharmacokinetic profiles of the (R)- and (S)-enantiomers of acenocoumarol differ substantially, primarily due to stereoselective metabolism. These differences have significant implications for the drug's onset and duration of action, as well as interindividual variability in patient response.

Absorption and Distribution

Following oral administration, acenocoumarol is rapidly absorbed, with peak plasma concentrations reached within 1-3 hours[4][5]. Studies have shown that the observed pharmacokinetic differences between the enantiomers are not related to stereoselective absorption[6]. Both enantiomers are highly bound to plasma proteins, predominantly albumin (approximately 98-99%)[3][4]. However, there are subtle differences in their apparent volume of distribution, with the (S)-enantiomer having a 1.5 to 2 times larger apparent volume of distribution than the (R)-enantiomer[6][7].

Metabolism and Elimination

The most striking stereospecific differences are observed in the metabolism and elimination of the acenocoumarol enantiomers. The (S)-enantiomer is cleared from the plasma much more rapidly than the (R)-enantiomer. The total plasma clearance of (S)-acenocoumarol is approximately 10 times that of (R)-acenocoumarol[6][7]. This leads to a significantly shorter elimination half-life for the (S)-enantiomer (<2 hours, and as low as 0.5 hours) compared to the (R)-enantiomer (around 9 hours)[3].

Metabolism occurs primarily in the liver through hydroxylation reactions catalyzed by cytochrome P450 (CYP) enzymes. The major metabolic pathways are 6- and 7-hydroxylation[4]. (S)-acenocoumarol is principally metabolized by CYP2C9, with minor contributions from CYP2C18 and CYP2C19[2]. The (R)-enantiomer is metabolized by a broader range of CYP enzymes, including CYP2C9, CYP2C19, and CYP1A2 (specifically for 6-hydroxylation)[2][3]. Genetic variations in the CYP2C9 gene can profoundly impact the clearance of (S)-acenocoumarol, leading to increased sensitivity to the drug's anticoagulant effects[8].

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of (R)- and (S)-acenocoumarol.

| Parameter | This compound | (S)-Acenocoumarol | Reference(s) |

| Elimination Half-life (t½) | ~9 hours | <2 hours (as low as 0.5h) | [3] |

| Total Plasma Clearance | ~10-fold lower than (S)-enantiomer | ~10-fold higher than (R)-enantiomer | [6][7] |

| Apparent Volume of Distribution (Vd) | Smaller | 1.5 - 2 times larger than (R)-enantiomer | [6][7] |

| Primary Metabolizing Enzymes | CYP2C9, CYP2C19, CYP1A2 | CYP2C9, CYP2C18, CYP2C19 | [2][3] |

| Major Metabolites | 6- and 7-hydroxyacenocoumarol | 6- and 7-hydroxyacenocoumarol | [4] |

Pharmacodynamic Properties

The anticoagulant potency of the acenocoumarol enantiomers is also stereospecific. The (R)-enantiomer is reported to be several times more potent than the (S)-enantiomer[4][5]. This greater potency of the (R)-enantiomer, coupled with its much longer half-life, means that it is the principal contributor to the overall anticoagulant effect of racemic acenocoumarol in individuals with normal CYP2C9 function.

However, in individuals with impaired CYP2C9 activity (e.g., carriers of the CYP2C93 allele), the reduced clearance of the (S)-enantiomer can lead to its accumulation and a significant contribution to the anticoagulant effect[8].

Mechanism of Action: Vitamin K Cycle

Acenocoumarol enantiomers inhibit VKORC1, a key enzyme in the vitamin K cycle. This cycle is responsible for regenerating the reduced form of vitamin K (vitamin KH2), which is a necessary cofactor for the gamma-carboxylation of glutamate residues on vitamin K-dependent clotting factors. Without this modification, these clotting factors are biologically inactive.

Caption: The Vitamin K cycle and the inhibitory action of acenocoumarol.

Experimental Protocols

The stereospecific analysis of acenocoumarol enantiomers is essential for pharmacokinetic and pharmacodynamic studies. The following outlines a general methodology for the separation and quantification of (R)- and (S)-acenocoumarol in biological matrices.

Enantioselective Quantification by LC-MS/MS

A common and robust method for the stereospecific quantification of acenocoumarol is two-dimensional enantioselective liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS)[9].

Methodology:

-

Sample Preparation:

-

Human plasma samples are subjected to solid-phase extraction (SPE) to isolate the analytes and remove interfering substances.

-

An internal standard, such as a deuterated analog of acenocoumarol, is added prior to extraction to correct for matrix effects and extraction variability.

-

-

Chromatographic Separation:

-

A two-dimensional liquid chromatography system is employed.

-

The first dimension typically uses a standard reversed-phase column for initial separation.

-

The eluent containing the acenocoumarol racemate is then transferred to a second-dimension chiral column (e.g., a teicoplanin-based column) for the enantioselective separation of the (R)- and (S)-isomers.

-

-

Mass Spectrometric Detection:

-

Detection is performed using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode with a negative electrospray ionization (ESI) source.

-

Specific precursor-to-product ion transitions are monitored for both enantiomers and the internal standard to ensure high selectivity and sensitivity.

-

Validation:

The method should be fully validated according to regulatory guidelines, including assessments of linearity, accuracy, precision, selectivity, and stability over a clinically relevant concentration range. For instance, a validated linear range could be 0.40 - 40.00 ng/ml for this compound and 0.20 - 20.00 ng/ml for (S)-acenocoumarol[10].

Caption: Workflow for enantioselective quantification of acenocoumarol.

Conclusion

The (R)- and (S)-enantiomers of acenocoumarol exhibit marked stereospecificity in their pharmacokinetic and pharmacodynamic properties. The (R)-enantiomer is more potent and has a significantly longer half-life, making it the primary contributor to the anticoagulant effect of the racemic mixture in most individuals. The rapid clearance of the (S)-enantiomer is primarily mediated by CYP2C9, and genetic polymorphisms in this enzyme can significantly alter its pharmacokinetic profile. A thorough understanding of these stereospecific differences is paramount for the safe and effective clinical use of acenocoumarol and for the development of future anticoagulant therapies with improved safety and efficacy profiles. The experimental methodologies outlined in this guide provide a framework for the accurate and precise characterization of these enantiomers in research and clinical settings.

References

- 1. Acenocoumarol | C19H15NO6 | CID 54676537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ClinPGx [clinpgx.org]

- 3. aditum.org [aditum.org]

- 4. Acenocoumarol’s pharmacokinetic: linear or not? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. excli.de [excli.de]

- 6. Pharmacokinetics of the enantiomers of acenocoumarol in man - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Altered pharmacokinetics of R- and S-acenocoumarol in a subject heterozygous for CYP2C9*3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A rapid method for the quantification of the enantiomers of Warfarin, Phenprocoumon and Acenocoumarol by two-dimensional-enantioselective liquid chromatography/electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Stereoselective High-Performance Liquid Chromatography Tandem Mass Spectrometry Method for Determination of R- and S-Acenocoumarol in Human Plasma and Its Application in a Pharmacokinetics Study [scirp.org]

(R)-Acenocoumarol's Affinity for Vitamin K Epoxide Reductase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the binding affinity of (R)-acenocoumarol to its molecular target, vitamin K epoxide reductase (VKOR). Acenocoumarol is a potent oral anticoagulant medication used to prevent and treat thromboembolic events. Its therapeutic effect is mediated through the inhibition of VKOR, a critical enzyme in the vitamin K cycle, which is essential for the activation of several blood coagulation factors. This document provides a comprehensive overview of the quantitative binding data, detailed experimental methodologies, and visual representations of the associated biochemical pathways and experimental workflows.

Quantitative Data Presentation

The inhibitory potency of acenocoumarol against VKOR is a key determinant of its anticoagulant efficacy. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function. A lower IC50 value indicates a higher potency.

Studies comparing various vitamin K antagonists (VKAs) have consistently demonstrated that acenocoumarol is a highly potent inhibitor of VKOR.[1] In cell-based assays, acenocoumarol exhibits an IC50 value that is approximately six-fold lower than that of other commonly used VKAs such as warfarin and phenprocoumon, indicating its superior efficiency in VKOR inactivation.[1]

| Drug | Relative IC50 for VKOR Inhibition | Source |

| Acenocoumarol | ~6-fold lower than warfarin/phenprocoumon | [1] |

| Warfarin | Baseline | [1] |

| Phenprocoumon | Similar to warfarin | [1] |

Note: The data presented is for racemic acenocoumarol. While it is widely understood that the (S)-enantiomer of acenocoumarol is more potent than the (R)-enantiomer, specific quantitative binding affinity data (e.g., Ki or Kd) for the individual (R)- and (S)-enantiomers are not extensively available in the public domain.

Experimental Protocols

The binding affinity and inhibitory activity of acenocoumarol on VKOR are typically determined using robust in vitro and cell-based assays.

Cell-Based VKOR Inhibition Assay

This method provides a physiologically relevant environment to assess the efficacy of VKOR inhibitors.

Principle: This assay utilizes a human embryonic kidney cell line (HEK293) that has been genetically engineered to lack endogenous VKOR. These cells are co-transfected with a vector expressing the human VKOR enzyme and a reporter construct that codes for a vitamin K-dependent protein (e.g., coagulation Factor IX). The activity of VKOR is indirectly measured by the amount of carboxylated Factor IX secreted into the cell culture medium, which is quantified by an enzyme-linked immunosorbent assay (ELISA). The inhibitory effect of acenocoumarol is determined by measuring the reduction in Factor IX carboxylation across a range of drug concentrations.

Detailed Methodology:

-

Cell Culture: Maintain the VKOR-deficient HEK293 cell line in an appropriate culture medium supplemented with fetal bovine serum and antibiotics.

-

Transfection: Co-transfect the cells with plasmids encoding human VKORC1 and the Factor IX reporter protein using a suitable transfection reagent.

-

Drug Treatment: Following transfection, incubate the cells with fresh culture medium containing a fixed concentration of vitamin K epoxide (the substrate for VKOR) and serial dilutions of acenocoumarol.

-

Sample Collection: After a 48-hour incubation period, collect the conditioned cell culture medium.

-

ELISA Quantification: Use a specific ELISA kit to measure the concentration of carboxylated Factor IX in the collected medium.

-

Data Analysis: Plot the percentage of inhibition of Factor IX carboxylation against the logarithm of the acenocoumarol concentration. Fit the data using a nonlinear regression model to determine the IC50 value.

In Vitro Microsomal VKOR Assay

This cell-free assay allows for the direct measurement of VKOR enzyme kinetics and inhibition.

Principle: Microsomes, which are vesicle-like artifacts formed from the endoplasmic reticulum when cells are broken up, are isolated from a source rich in VKOR (e.g., liver tissue or overexpressing cell lines). The activity of VKOR within these microsomes is measured by monitoring the conversion of vitamin K epoxide to vitamin K in the presence of a reducing agent.

Detailed Methodology:

-

Microsome Preparation: Homogenize the tissue or cells in a suitable buffer and perform differential centrifugation to isolate the microsomal fraction.

-

Inhibition Assay: Pre-incubate the microsomal preparation with varying concentrations of acenocoumarol.

-

Enzymatic Reaction: Initiate the reaction by adding vitamin K epoxide and a reducing agent such as dithiothreitol (DTT).

-

Reaction Termination and Extraction: Stop the reaction after a defined time and extract the lipids, including vitamin K and its epoxide form, using an organic solvent.

-

Analysis: Separate and quantify the amounts of vitamin K and vitamin K epoxide using high-performance liquid chromatography (HPLC).

-

Data Calculation: Determine the rate of vitamin K formation and calculate the percentage of inhibition for each acenocoumarol concentration to derive the IC50.

Mandatory Visualizations

The following diagrams, created using the Graphviz DOT language, illustrate the key biological pathway and a representative experimental workflow.

References

Structural Analysis of (R)-Acenocoumarol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth structural analysis of the (R)-Acenocoumarol molecule, a potent oral anticoagulant. The document outlines key structural data obtained from spectroscopic methods and computational studies. Detailed experimental methodologies are provided for the principal analytical techniques employed in the structural elucidation of coumarin derivatives. Furthermore, this guide includes visualizations of pertinent biochemical pathways and experimental workflows to facilitate a comprehensive understanding of the molecule's characteristics and the processes for its analysis.

Molecular Structure and Properties

Acenocoumarol, chemically known as 4-hydroxy-3-[1-(4-nitrophenyl)-3-oxobutyl]-2H-1-benzopyran-2-one, is a derivative of 4-hydroxycoumarin.[1][2] It possesses a single chiral center, and thus exists as a racemic mixture of (R) and (S) enantiomers in its commercially available form.[1] The (R)-enantiomer is one of the two active forms of this vitamin K antagonist.

Chemical Formula: C₁₉H₁₅NO₆[2]

Molecular Weight: 353.32 g/mol

Crystallographic Data

A complete, publicly available crystal structure for the isolated this compound enantiomer with detailed bond lengths and angles was not identified during the literature search. However, a crystal structure for the molecular complex of racemic acenocoumarol with ethanol has been reported. The crystallographic data for this complex is presented below.

Table 1: Crystallographic Data for the Acenocoumarol-Ethanol Complex [3]

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P1 |

| a | 5.5340(3) Å |

| b | 8.0109(4) Å |

| c | 11.0112(5) Å |

| α | 88.773(2)° |

| β | 84.788(2)° |

| γ | 79.958(2)° |

| Z | 1 |

Spectroscopic Data

The structure of acenocoumarol has been elucidated using various spectroscopic techniques, including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).[1]

Table 2: Summary of Experimental Spectroscopic Data for Acenocoumarol [1]

| Technique | Wavelength/Frequency/m/z | Assignment |

| IR (cm⁻¹) | 1720 | C=O stretching (keto carbonyl group) |

| 1670 | C=O stretching (lactone carbonyl group) | |

| 1610 | C=C stretching (aromatic) | |

| 1585 | NO₂ asymmetric stretching | |

| 1345 | NO₂ symmetric stretching | |

| ¹H NMR (ppm) | 2.2 (s, 3H) | -CH₃ |

| 3.3 (d, 2H) | -CH₂- | |

| 4.8 (t, 1H) | -CH- | |

| 7.2-8.2 (m, 8H) | Aromatic protons | |

| MS (m/z) | 353 | [M]⁺ |

| 310 | [M-CH₃CO]⁺ | |

| 294 | [M-CH₃COCH₂]⁺ | |

| 163 | [C₉H₇O₃]⁺ | |

| 121 | [C₇H₅O₂]⁺ |

Table 3: Typical ¹³C NMR Chemical Shifts for Key Functional Groups in Acenocoumarol

| Carbon Environment | Typical Chemical Shift (ppm) |

| C=O (Ketone) | 205 - 220[4] |

| C=O (Lactone/Ester) | 160 - 185[4][5][6] |

| Aromatic Carbons | 110 - 160[4][5][7] |

| C-O (in lactone) | 150 - 160 |

| C-NO₂ | 140 - 150 |

| -CH- | 40 - 50 |

| -CH₂- | 30 - 40 |

| -CH₃ | 20 - 30[4] |

Experimental Protocols

X-ray Crystallography

The determination of the crystal structure of a small molecule like this compound involves the following general steps:

-

Crystallization: Single crystals of high purity are grown from a suitable solvent or mixture of solvents. This is often the most challenging step and may require screening of various conditions (e.g., temperature, concentration, solvent system).

-

Data Collection: A suitable single crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.

-

Data Processing: The collected diffraction data is processed to determine the unit cell dimensions, space group, and the intensities of the reflections.

-

Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods or Patterson methods. This yields an initial electron density map. An atomic model is then built into the electron density map, and the model is refined against the experimental data to improve the fit. This refinement process optimizes the atomic positions, and thermal parameters.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the this compound sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

-

Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, a standard one-dimensional proton experiment is performed. For ¹³C NMR, a proton-decoupled experiment is typically run to simplify the spectrum. Two-dimensional NMR experiments such as COSY, HSQC, and HMBC can be performed to aid in the complete assignment of all proton and carbon signals.[8]

-

Data Processing and Analysis: The acquired free induction decay (FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, and the baseline is corrected. The chemical shifts of the peaks are referenced to the TMS signal (0 ppm). The integration of the peaks in the ¹H NMR spectrum provides information on the relative number of protons, and the splitting patterns (multiplicity) give information about neighboring protons.

Fourier-Transform Infrared (FTIR) Spectroscopy

For a solid sample like this compound, the following methods are commonly used:

-

KBr Pellet Method:

-

A small amount of the sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

-

The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

The KBr pellet is placed in the sample holder of the FTIR spectrometer for analysis.[2]

-

-

Thin Solid Film Method:

-

A small amount of the solid sample is dissolved in a volatile solvent (e.g., methylene chloride).

-

A drop of the solution is placed on an IR-transparent salt plate (e.g., NaCl or KBr).

-

The solvent is allowed to evaporate, leaving a thin film of the solid sample on the plate.

-

The plate is then mounted in the spectrometer for analysis.[1]

-

Mandatory Visualizations

Signaling Pathway: Vitamin K Cycle Inhibition

Acenocoumarol exerts its anticoagulant effect by inhibiting the enzyme Vitamin K epoxide reductase (VKOR). This inhibition disrupts the Vitamin K cycle, which is essential for the gamma-carboxylation of several clotting factors.

Caption: Inhibition of the Vitamin K cycle by this compound.

Experimental Workflow: Structural Elucidation

The structural characterization of a molecule like this compound typically follows a logical workflow, integrating various analytical techniques.

Caption: General experimental workflow for structural elucidation.

Logical Relationships of Analytical Techniques

Different analytical techniques provide complementary information that, when combined, leads to a full structural understanding.

References

- 1. aditum.org [aditum.org]

- 2. Acenocoumarol | C19H15NO6 | CID 54676537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Crystal structure of the molecular complex of 3-[1-(4-nitrophenyl)-3-oxobutyl]-4-hydroxychromen-2-one with ethanol (Journal Article) | OSTI.GOV [osti.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. compoundchem.com [compoundchem.com]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. go.drugbank.com [go.drugbank.com]

Physicochemical Properties of (R)-Acenocoumarol: A Technical Guide for Drug Design

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the core physicochemical properties of (R)-Acenocoumarol, a potent anticoagulant. Understanding these characteristics is crucial for drug design, formulation development, and optimizing therapeutic efficacy. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the compound's mechanism of action.

Quantitative Physicochemical Data

The following tables summarize the known physicochemical properties of Acenocoumarol. It is important to note that while the focus of this guide is the (R)-enantiomer, much of the publicly available experimental data has been determined for the racemic mixture. This is explicitly stated where applicable.

| Identifier | Value | Reference |

| IUPAC Name | (4R)-4-hydroxy-3-[1-(4-nitrophenyl)-3-oxobutyl]-2H-chromen-2-one | --INVALID-LINK-- |

| Chemical Formula | C₁₉H₁₅NO₆ | [1] |

| Molecular Weight | 353.33 g/mol | [1] |

| CAS Number | 66556-77-2 | [1] |

Table 1: General Identifiers for this compound

| Property | Value | Notes | Reference |

| Melting Point | 196-199 °C | For racemic mixture | [2] |

| Boiling Point | ~546.9 °C | Estimated for racemic mixture | [3] |

| Water Solubility | Sparingly soluble | Qualitative description. A study reported a solubility of approximately 0.25 mg/mL in a 1:3 solution of DMF:PBS (pH 7.2) for the racemate.[4] | [4][5] |

| pKa | ~4.7-5.05 | Uncertain/Predicted for racemic mixture | [6][7] |

| LogP | 3.13 | Experimentally determined for racemic mixture using HPTLC | [8] |

| Polar Surface Area | 109 Ų | Computed | [1] |

Table 2: Physicochemical Properties of Acenocoumarol

Experimental Protocols

Detailed methodologies for determining key physicochemical parameters are outlined below. These protocols are generalized and may require optimization for this compound specifically.

Water Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard technique for determining the thermodynamic solubility of a compound.

Principle: An excess amount of the solid compound is agitated in a specific solvent (e.g., water) for a prolonged period to ensure equilibrium is reached. The resulting saturated solution is then filtered, and the concentration of the dissolved compound is determined analytically.

Detailed Methodology:

-

Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of purified water (or a relevant buffer solution). The excess solid should be visually apparent.

-

Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).[5][8]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to allow the undissolved solid to sediment. Centrifuge the samples to further separate the solid and liquid phases.

-

Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. Filter the aliquot using a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.

-

Quantification: Dilute the filtered supernatant to a suitable concentration and analyze it using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to determine the concentration of dissolved this compound.

-

Calculation: The determined concentration represents the aqueous solubility of the compound at the specified temperature.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a highly accurate method for determining the acid dissociation constant (pKa) of a substance.[1][3][9]

Principle: A solution of the compound is titrated with a standardized solution of a strong acid or base. The pH of the solution is monitored throughout the titration, and the pKa is determined from the inflection point of the resulting titration curve.

Detailed Methodology:

-

Sample Preparation: Prepare a solution of this compound of known concentration (e.g., 1-10 mM) in a suitable solvent system. Due to its low water solubility, a co-solvent system (e.g., water-methanol) may be necessary.

-

Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the sample solution in a thermostated vessel and immerse the pH electrode.

-

Titration: Slowly add a standardized titrant (e.g., 0.1 M NaOH if the compound is acidic) in small, precise increments.

-

Data Collection: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, which is the point where half of the compound has been neutralized. This can be determined from the inflection point of the titration curve.

LogP Determination (HPLC Method)

The partition coefficient (LogP) can be determined chromatographically by relating the retention time of the compound on a reversed-phase HPLC column to the retention times of reference compounds with known LogP values.

Principle: In reversed-phase HPLC, the retention of a compound is primarily governed by its hydrophobicity. A linear relationship exists between the logarithm of the retention factor (k') and the LogP of a series of compounds.

Detailed Methodology:

-

System Setup: Use a reversed-phase HPLC column (e.g., C18) with a mobile phase consisting of a mixture of an organic solvent (e.g., methanol or acetonitrile) and water or a buffer.

-

Reference Standards: Prepare solutions of a series of reference compounds with well-established LogP values that bracket the expected LogP of this compound.

-

Chromatographic Analysis: Inject the reference standards and this compound onto the HPLC system and record their retention times (t_R). Determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).

-

Calculation of Retention Factor (k'): Calculate the retention factor for each compound using the formula: k' = (t_R - t_0) / t_0.

-

Calibration Curve: Plot the logarithm of the retention factor (log k') of the reference standards against their known LogP values. A linear regression of this plot will yield a calibration curve.

-

LogP Determination: Using the measured log k' of this compound and the equation of the calibration curve, calculate the experimental LogP value.

Spectroscopic Analysis

UV-Vis Spectroscopy:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

-

Analysis: Record the UV-Vis absorption spectrum over a relevant wavelength range (e.g., 200-400 nm) using a spectrophotometer. Use the solvent as a blank.

-

Data Interpretation: Identify the wavelength(s) of maximum absorbance (λmax).

Infrared (IR) Spectroscopy:

-

Sample Preparation: Prepare the sample using a suitable technique such as KBr pellet, Nujol mull, or Attenuated Total Reflectance (ATR). For a KBr pellet, mix a small amount of the solid sample with dry potassium bromide and press it into a transparent disk.

-

Analysis: Obtain the IR spectrum using an FTIR spectrometer over the mid-IR range (typically 4000-400 cm⁻¹).

-

Data Interpretation: Identify the characteristic absorption bands corresponding to the functional groups present in the this compound molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve a few milligrams of this compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Filter the solution into an NMR tube.

-

Analysis: Acquire ¹H and ¹³C NMR spectra using an NMR spectrometer.

-

Data Interpretation: Analyze the chemical shifts, coupling constants, and integration of the signals to confirm the molecular structure of this compound.

Crystal Structure and Polymorphism Analysis

Single-Crystal X-ray Diffraction:

-

Crystal Growth: Grow single crystals of this compound of suitable size and quality from a supersaturated solution by slow evaporation or cooling.

-

Data Collection: Mount a single crystal on a goniometer and place it in an X-ray diffractometer. Collect diffraction data by rotating the crystal in a beam of monochromatic X-rays.

-

Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions and thermal parameters.

Powder X-ray Diffraction (PXRD) for Polymorphism:

-

Sample Preparation: Gently grind a small amount of the crystalline sample to a fine powder.

-

Analysis: Analyze the powder using a powder X-ray diffractometer to obtain a diffraction pattern.

-

Polymorph Identification: Different polymorphs will exhibit distinct PXRD patterns. By analyzing samples prepared under different crystallization conditions, different polymorphic forms can be identified.

Signaling Pathway and Experimental Workflow Visualization

Mechanism of Action: Vitamin K Cycle Inhibition

This compound exerts its anticoagulant effect by inhibiting the enzyme Vitamin K epoxide reductase (VKOR). This enzyme is a key component of the Vitamin K cycle, which is essential for the post-translational modification (gamma-carboxylation) of several blood clotting factors. Inhibition of VKOR leads to a depletion of the reduced form of Vitamin K, which in turn prevents the activation of these clotting factors, thereby inhibiting the coagulation cascade.[4][10][11]

Caption: Inhibition of the Vitamin K cycle by this compound.

Experimental Workflow for Physicochemical Profiling

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a drug candidate like this compound.

Caption: Workflow for physicochemical characterization.

References

- 1. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 2. Acenocoumarol - Wikipedia [en.wikipedia.org]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Determination of Thermodynamic Solubility by Saturation Shake-Flask Method [bio-protocol.org]

- 6. bioassaysys.com [bioassaysys.com]

- 7. researchgate.net [researchgate.net]

- 8. enamine.net [enamine.net]

- 9. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 10. What is the mechanism of Acenocoumarol? [synapse.patsnap.com]

- 11. Acenocoumarol | C19H15NO6 | CID 54676537 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Role of (R)-Acenocoumarol in the Coagulation Cascade: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acenocoumarol, a 4-hydroxycoumarin derivative, is a potent oral anticoagulant widely used in the prevention and treatment of thromboembolic disorders. It is administered as a racemic mixture of (R)- and (S)-enantiomers, with the (R)-enantiomer exhibiting significantly greater anticoagulant potency. This technical guide provides an in-depth exploration of the pivotal role of (R)-Acenocoumarol within the coagulation cascade. It details its molecular mechanism of action, focusing on the inhibition of Vitamin K epoxide reductase (VKOR), presents key quantitative data, outlines relevant experimental protocols for its characterization, and provides visual representations of the involved biochemical pathways and experimental workflows.

Introduction

The coagulation cascade is a complex series of enzymatic reactions culminating in the formation of a stable fibrin clot to prevent blood loss following vascular injury. The delicate balance of this cascade is crucial, as its dysregulation can lead to either excessive bleeding or thrombosis. Vitamin K antagonists (VKAs), such as acenocoumarol, have been a cornerstone of anticoagulation therapy for decades.[1] Acenocoumarol exerts its effect by interfering with the vitamin K cycle, a critical pathway for the post-translational modification of several clotting factors.[2]

This guide will specifically focus on the (R)-enantiomer of acenocoumarol, which is the primary contributor to the overall anticoagulant effect of the racemic mixture.[3] Understanding the specific interactions and quantitative parameters of this compound is paramount for the development of more targeted and safer anticoagulant therapies.

Mechanism of Action of this compound

The anticoagulant effect of this compound is mediated through its potent inhibition of the enzyme Vitamin K epoxide reductase complex subunit 1 (VKORC1).[4][5] This enzyme is essential for the regeneration of the reduced form of vitamin K (vitamin KH2), which serves as a cofactor for the gamma-glutamyl carboxylase (GGCX). GGCX catalyzes the gamma-carboxylation of glutamate (Glu) residues to gamma-carboxyglutamate (Gla) residues on the N-terminal domains of vitamin K-dependent clotting factors.[1]

These Gla residues are crucial for the calcium-dependent binding of these clotting factors to phospholipid surfaces, a necessary step for their activation and participation in the coagulation cascade. The vitamin K-dependent clotting factors include pro-coagulant factors II (prothrombin), VII, IX, and X, as well as the anticoagulant proteins C and S.[1]

By inhibiting VKORC1, this compound depletes the pool of available vitamin KH2. This leads to the production of under-carboxylated, and therefore biologically inactive, vitamin K-dependent clotting factors. The reduction in functional clotting factors impairs the propagation of the coagulation cascade, leading to a prolongation of clotting time and a reduction in thrombus formation.

Quantitative Data

The following tables summarize the available quantitative data for the enantiomers of acenocoumarol. While the (R)-enantiomer is known to be more potent, a precise IC50 or K_i_ value for its direct inhibition of VKORC1 is not consistently reported in the literature. However, data on the racemic mixture and comparative pharmacokinetics are available.

Table 1: Inhibitory Activity of Acenocoumarol

| Compound | Target | Parameter | Value | Reference |

| Acenocoumarol (racemic) | VKORC1 | IC50 | ~6-fold lower than other VKAs* | [6] |

*Note: A specific molar concentration for the IC50 of racemic acenocoumarol is not provided in the reference, but its potency is stated to be approximately six times greater than that of other vitamin K antagonists like warfarin and phenprocoumon.

Table 2: Comparative Pharmacokinetics of Acenocoumarol Enantiomers

| Parameter | (R)-(+)-Acenocoumarol | (S)-(-)-Acenocoumarol | Reference |

| Anticoagulant Potency | More potent | Less potent | [3] |

| Elimination Half-life (t½) | ~9 hours | <2 hours | [3] |

| Total Plasma Clearance | ~10 times lower than (S)-enantiomer | Higher | [7] |

| Apparent Volume of Distribution (Vd) | Smaller | 1.5 to 2 times that of (R)-enantiomer | [7] |

Signaling Pathways and Experimental Workflows

The Coagulation Cascade and the Role of Vitamin K

The coagulation cascade is initiated through either the intrinsic (contact activation) or extrinsic (tissue factor) pathway, both converging on a common pathway that leads to the generation of thrombin and the subsequent conversion of fibrinogen to fibrin.

Caption: The Intrinsic, Extrinsic, and Common Pathways of the Coagulation Cascade.

The Vitamin K Cycle and Inhibition by this compound

This compound's mechanism of action is centered on the disruption of the Vitamin K cycle.

Caption: The Vitamin K Cycle and the inhibitory action of this compound on VKORC1.

Experimental Workflow for Assessing Anticoagulant Activity

A typical workflow to determine the in vitro efficacy of this compound involves cell-based assays and coagulation tests.

Caption: General experimental workflow for evaluating the anticoagulant activity of this compound.

Experimental Protocols

Cell-Based Vitamin K Epoxide Reductase (VKOR) Activity Assay

This assay measures the ability of this compound to inhibit VKORC1 activity in a cellular context.

Materials:

-

HEK293 cells stably expressing human VKORC1 and a gamma-carboxylated reporter protein (e.g., Factor IX with a Protein C tag).

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS).

-

Vitamin K1 epoxide (KO).

-

This compound stock solution.

-

Enzyme-Linked Immunosorbent Assay (ELISA) kit for the reporter protein.

-

96-well cell culture plates.

-

CO2 incubator.

Procedure:

-

Seed the HEK293 cells in a 96-well plate at an appropriate density and allow them to adhere overnight in a CO2 incubator at 37°C.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO).

-

Add Vitamin K1 epoxide to each well to a final concentration of 5 µM.

-

Incubate the plate for 24-48 hours in the CO2 incubator.

-

Collect the cell culture supernatant.

-

Quantify the amount of carboxylated reporter protein in the supernatant using the specific ELISA kit according to the manufacturer's instructions.

-

Plot the percentage of VKOR activity (relative to the vehicle control) against the logarithm of the this compound concentration.

-

Determine the IC50 value, the concentration of this compound that inhibits 50% of VKOR activity, using non-linear regression analysis.

Prothrombin Time (PT) Assay

This assay measures the effect of this compound on the extrinsic and common pathways of the coagulation cascade.

Materials:

-

Human plasma (platelet-poor).

-

This compound stock solution.

-

Thromboplastin reagent (containing tissue factor and phospholipids).

-

Calcium chloride (CaCl2) solution (e.g., 0.025 M).

-

Coagulometer or a water bath and stopwatch.

-

Test tubes.

Procedure:

-

Prepare dilutions of this compound in a suitable buffer or saline.

-

In a test tube, mix a defined volume of human plasma with the this compound dilution or vehicle control.

-

Incubate the plasma-drug mixture for a specified period at 37°C to allow for the inhibition of clotting factor synthesis (if using a system with active protein synthesis) or to assess direct effects. For assessing the effect on already synthesized factors, pre-incubation may be short.

-

Pre-warm the thromboplastin reagent and CaCl2 solution to 37°C.

-

Add the thromboplastin reagent to the plasma sample.

-

Simultaneously, add the CaCl2 solution to initiate coagulation and start the timer.

-

Record the time in seconds for a visible fibrin clot to form. This is the prothrombin time.

-

Perform the measurements in duplicate or triplicate.

-

Compare the PT of the samples treated with this compound to the control to determine the extent of anticoagulation.

Conclusion

This compound is the more potent enantiomer of acenocoumarol, exerting its anticoagulant effect through the targeted inhibition of Vitamin K epoxide reductase. This action disrupts the vital Vitamin K cycle, leading to the production of non-functional vitamin K-dependent clotting factors and a subsequent reduction in the coagulability of blood. While its superior potency to the (S)-enantiomer is well-established and primarily attributed to its slower metabolic clearance, further research to precisely quantify its inhibitory constant (K_i_) or IC50 for VKORC1 would be invaluable for refining our understanding and optimizing its therapeutic use. The experimental protocols and pathway diagrams provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the nuanced role of this compound and to explore the development of next-generation anticoagulants.

References

- 1. cabidigitallibrary.org [cabidigitallibrary.org]

- 2. Structural basis of antagonizing the vitamin K catalytic cycle for anticoagulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A case study of acenocoumarol sensitivity and genotype-phenotype discordancy explained by combinations of polymorphisms in VKORC1 and CYP2C9 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The impact of CYP2C9 and VKORC1 genetic polymorphisms in anticoagulant therapy management after cardiac surgery with extracorporeal circulation [pharmacia.pensoft.net]

- 5. BioKB - Relationship - Acenocoumarol - inhibits - VKORC1 [biokb.lcsb.uni.lu]

- 6. Evaluation of oral anticoagulants with vitamin K epoxide reductase in its native milieu - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comparative pharmacokinetics of vitamin K antagonists: warfarin, phenprocoumon and acenocoumarol - PubMed [pubmed.ncbi.nlm.nih.gov]

Beyond Blood Thinning: An In-depth Technical Guide to the Non-Coagulation Targets of (R)-Acenocoumarol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Acenocoumarol, a potent vitamin K antagonist, is a widely prescribed oral anticoagulant. Its mechanism of action in preventing thromboembolic events through the inhibition of vitamin K epoxide reductase (VKORC1) and subsequent impairment of coagulation factor synthesis is well-established. However, a growing body of evidence suggests that the biological activities of this compound extend beyond hemostasis. This technical guide provides a comprehensive overview of the known and potential non-coagulation molecular targets of this compound, delving into its anti-inflammatory, anti-melanogenic, and potential anti-cancer activities. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the implicated signaling pathways to facilitate further research and drug development efforts in repurposing this established therapeutic agent.

Anti-inflammatory Properties of Acenocoumarol

Recent studies have highlighted the potential of acenocoumarol as an anti-inflammatory agent. The primary mechanism appears to be the suppression of key inflammatory signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Inhibition of NF-κB and MAPK Signaling

In a study utilizing RAW 264.7 murine macrophage cells stimulated with lipopolysaccharide (LPS), acenocoumarol demonstrated a significant, concentration-dependent inhibition of pro-inflammatory mediators. This included a notable reduction in the production of nitric oxide (NO), with a half-maximal inhibitory concentration (IC50) of 191.62 ± 9.21 μM[1]. Furthermore, acenocoumarol was shown to decrease the levels of other key inflammatory molecules such as prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β)[1][2].

The underlying mechanism for this anti-inflammatory effect was identified as the inhibition of the phosphorylation of key proteins in the MAPK pathway (ERK, JNK, and p38) and the suppression of the NF-κB signaling cascade[1][2]. By inhibiting the phosphorylation of IκBα, acenocoumarol prevents the nuclear translocation of the p65 subunit of NF-κB, a critical step in the transcriptional activation of many pro-inflammatory genes[1].

Quantitative Data on Anti-inflammatory Effects

| Parameter | Cell Line | Treatment | IC50 / Effect | Reference |

| Nitric Oxide (NO) Production | RAW 264.7 | Acenocoumarol | 191.62 ± 9.21 μM | [1] |

| Prostaglandin E2 (PGE2) Production | RAW 264.7 | Acenocoumarol | Concentration-dependent decrease | [1] |

| TNF-α Production | RAW 264.7 | Acenocoumarol | Concentration-dependent decrease | [1][2] |

| IL-6 Production | RAW 264.7 | Acenocoumarol | Concentration-dependent decrease | [1][2] |

| IL-1β Production | RAW 264.7 | Acenocoumarol | Concentration-dependent decrease | [1][2] |

Experimental Protocols

1.3.1. Cell Culture and Treatment: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. For experiments, cells are seeded in appropriate plates and pre-treated with varying concentrations of acenocoumarol for a specified time (e.g., 1 hour) before stimulation with 1 µg/mL of lipopolysaccharide (LPS) for the desired duration.

1.3.2. Nitric Oxide (NO) Assay (Griess Assay):

-

Collect cell culture supernatants after treatment.

-

Mix 100 µL of supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the NO concentration using a sodium nitrite standard curve.

1.3.3. ELISA for Cytokine Measurement (TNF-α, IL-6):

-

Coat a 96-well plate with capture antibody overnight at 4°C.

-

Wash the plate and block with 1% BSA in PBS for 1 hour.

-

Add cell culture supernatants and standards to the wells and incubate for 2 hours.

-

Wash and add the detection antibody, incubating for 1 hour.

-

Wash and add avidin-HRP conjugate, incubating for 1 hour.

-

Wash and add TMB substrate solution.

-

Stop the reaction with stop solution and measure absorbance at 450 nm.

1.3.4. Western Blot for Signaling Pathway Analysis:

-

Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate 20-30 µg of protein per lane on a 10-12% SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with primary antibodies (e.g., phospho-ERK, total-ERK, phospho-p65, total-p65) overnight at 4°C. Recommended starting dilutions are typically 1:1000.

-

Wash and incubate with HRP-conjugated secondary antibodies (1:2000 to 1:5000 dilution) for 1 hour at room temperature.

-

Detect chemiluminescence using an imaging system.

Signaling Pathway Diagrams

References

- 1. Stereoselective High-Performance Liquid Chromatography Tandem Mass Spectrometry Method for Determination of R- and S-Acenocoumarol in Human Plasma and Its Application in a Pharmacokinetics Study [scirp.org]

- 2. Acenocoumarol Exerts Anti-Inflammatory Activity via the Suppression of NF-κB and MAPK Pathways in RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Throughput Identification of (R)-Acenocoumarol Metabolites using LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note describes a robust and sensitive LC-MS/MS method for the identification of metabolites of (R)-Acenocoumarol, a potent oral anticoagulant. Understanding the metabolic fate of this compound is crucial for drug development and personalized medicine, as metabolic profiles can significantly influence efficacy and adverse effects. This method utilizes a combination of high-performance liquid chromatography (HPLC) and tandem mass spectrometry (MS/MS) to separate and identify key hydroxylated and other metabolic products in biological matrices. The provided protocols and data will aid researchers in implementing this method for pharmacokinetic and drug metabolism studies.

Introduction

Acenocoumarol is a widely prescribed oral anticoagulant administered as a racemic mixture of (R)- and (S)-enantiomers. The enantiomers exhibit different pharmacokinetic and pharmacodynamic properties, with the (S)-enantiomer being more potent. The metabolism of Acenocoumarol is extensive and primarily occurs in the liver, mediated by cytochrome P450 (CYP) enzymes. This compound is metabolized by CYP2C9, CYP1A2, and CYP2C19, leading to the formation of various hydroxylated metabolites, with 6- and 7-hydroxylation being the major pathways.[1] Minor metabolites, including 8-hydroxylated forms and products of nitro-group reduction (amino and acetamido metabolites), have also been reported.[1][2] This application note provides a detailed protocol for the identification of these metabolites using LC-MS/MS.

Metabolic Pathway of this compound

The metabolic pathway of this compound is complex and involves several enzymatic reactions. The primary routes of metabolism are hydroxylation at the 6, 7, and 8 positions of the coumarin ring. Additionally, the nitro group can be reduced to an amino group, which can then be acetylated.

Caption: Metabolic pathway of this compound.

Experimental Protocols

Sample Preparation (Human Plasma)

Effective sample preparation is critical for accurate metabolite identification and to minimize matrix effects. Two common methods are protein precipitation and solid-phase extraction (SPE).

a) Protein Precipitation (PPT)

This is a rapid and simple method suitable for high-throughput screening.

-

To 100 µL of human plasma, add 300 µL of ice-cold acetonitrile containing 1% formic acid.

-

Vortex the mixture for 2 minutes.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C to precipitate proteins.

-

Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

b) Solid-Phase Extraction (SPE)

SPE provides a cleaner extract compared to PPT, which can improve sensitivity and reduce instrument contamination.

-

Condition an Oasis MCX SPE cartridge with 1 mL of methanol followed by 1 mL of water.[3]

-

Load 100 µL of plasma (pre-treated with 100 µL of 4% phosphoric acid) onto the cartridge.

-

Wash the cartridge with 1 mL of 0.1 N HCl followed by 1 mL of methanol.

-

Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

A reversed-phase HPLC method is suitable for separating this compound and its more polar metabolites. For chiral separation of the parent compound from its enantiomer, a chiral column is required.[4]

| Parameter | Condition |

| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, then re-equilibrate |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometry

Tandem mass spectrometry is essential for the structural elucidation of metabolites. A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements.

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive and Negative |

| Scan Mode | Full Scan (m/z 100-1000) and Data-Dependent MS/MS |

| Capillary Voltage | 3.5 kV (Positive), -3.0 kV (Negative) |

| Source Temperature | 120°C |

| Desolvation Temperature | 400°C |

| Collision Energy | Ramped (e.g., 10-40 eV) for MS/MS fragmentation |

Data Presentation

The identification of metabolites is based on accurate mass measurement and characteristic fragmentation patterns. The expected masses of this compound and its major metabolites are listed below.

| Compound | Molecular Formula | Monoisotopic Mass (Da) | Expected Ion [M+H]⁺ | Expected Ion [M-H]⁻ |

| This compound | C₁₉H₁₅NO₆ | 353.0899 | 354.0972 | 352.0825 |

| 6-hydroxy-(R)-Acenocoumarol | C₁₉H₁₅NO₇ | 369.0848 | 370.0921 | 368.0774 |

| 7-hydroxy-(R)-Acenocoumarol | C₁₉H₁₅NO₇ | 369.0848 | 370.0921 | 368.0774 |

| 8-hydroxy-(R)-Acenocoumarol | C₁₉H₁₅NO₇ | 369.0848 | 370.0921 | 368.0774 |

| Amino-(R)-Acenocoumarol | C₁₉H₁₇NO₄ | 323.1158 | 324.1231 | 322.1084 |

| Acetamido-(R)-Acenocoumarol | C₂₁H₁₉NO₅ | 365.1263 | 366.1336 | 364.1190 |

Experimental Workflow

The overall workflow for the identification of this compound metabolites is depicted below.

Caption: Experimental workflow for metabolite ID.

Conclusion

The LC-MS/MS method described in this application note provides a reliable and sensitive approach for the identification of this compound metabolites in biological samples. The detailed protocols for sample preparation, liquid chromatography, and mass spectrometry, along with the expected mass data, will enable researchers to effectively study the metabolism of this important anticoagulant. This information is valuable for advancing our understanding of the pharmacokinetic variability of Acenocoumarol and for the development of more personalized therapeutic strategies.

References

- 1. ClinPGx [clinpgx.org]

- 2. researchgate.net [researchgate.net]

- 3. Determination of coumarin-type anticoagulants in human plasma by HPLC-electrospray ionization tandem mass spectrometry with an ion trap detector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Stereoselective High-Performance Liquid Chromatography Tandem Mass Spectrometry Method for Determination of R- and S-Acenocoumarol in Human Plasma and Its Application in a Pharmacokinetics Study [scirp.org]

Protocol for In Vitro Testing of (R)-Acenocoumarol's Anticoagulant Effect

Application Notes

(R)-Acenocoumarol is a potent vitamin K antagonist used as an anticoagulant. Its therapeutic effect is achieved through the inhibition of the enzyme Vitamin K epoxide reductase (VKOR), which is crucial for the synthesis of active vitamin K-dependent coagulation factors II, VII, IX, and X.[1] In vitro assessment of the anticoagulant properties of this compound is a critical step in preclinical research and drug development. This document provides detailed protocols for the in vitro evaluation of this compound's anticoagulant effect using standard coagulation assays—Prothrombin Time (PT) and Activated Partial Thromboplastin Time (aPTT)—and a cell-based assay for the specific inhibition of its molecular target, VKOR.

These protocols are designed for researchers, scientists, and drug development professionals to ensure accurate and reproducible in vitro testing. The provided methodologies cover the preparation of this compound solutions, the execution of coagulation assays with human plasma, and the assessment of VKOR inhibition in a cellular context.

Mechanism of Action of this compound

This compound exerts its anticoagulant effect by inhibiting the enzyme Vitamin K epoxide reductase (VKOR). This enzyme is a key component of the vitamin K cycle, responsible for converting oxidized vitamin K epoxide back to its reduced form, which is an essential cofactor for the gamma-carboxylation of glutamate residues on vitamin K-dependent clotting factors. By inhibiting VKOR, this compound leads to the production of under-carboxylated, inactive forms of clotting factors II, VII, IX, and X, thereby impairing the coagulation cascade.

References

Application Notes and Protocols for High-Throughput Screening Assays of (R)-Acenocoumarol Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for high-throughput screening (HTS) of (R)-Acenocoumarol derivatives and other potential inhibitors of Vitamin K Epoxide Reductase (VKOR). The included methodologies are designed for robust and reproducible screening in a 384-well format, suitable for identifying novel anticoagulant compounds.

Introduction

This compound is a potent oral anticoagulant that functions as a vitamin K antagonist.[1] Its primary target is the enzyme Vitamin K Epoxide Reductase Complex Subunit 1 (VKORC1), a critical component of the vitamin K cycle.[2] VKORC1 is responsible for the reduction of vitamin K 2,3-epoxide to vitamin K, a necessary step for the gamma-carboxylation and activation of several blood clotting factors (II, VII, IX, and X).[3] Inhibition of VKORC1 leads to a decrease in the concentration of active clotting factors, thereby exerting an anticoagulant effect. The development of novel this compound derivatives with improved pharmacological profiles necessitates efficient and reliable high-throughput screening assays.

This document outlines two primary HTS assays for the identification and characterization of VKORC1 inhibitors: a cell-based reporter assay and an in vitro biochemical assay.

Signaling Pathway of Acenocoumarol Action

Acenocoumarol and its derivatives interrupt the vitamin K cycle, a critical pathway for blood coagulation. The diagram below illustrates the key steps and the point of inhibition.

Caption: Inhibition of VKORC1 by this compound derivatives blocks the vitamin K cycle.

Quantitative Data: Comparative Inhibitory Potency

The following table summarizes the half-maximal inhibitory concentration (IC50) values for Acenocoumarol and Warfarin against wild-type VKORC1. This data highlights the higher potency of Acenocoumarol. Screening for derivatives with even lower IC50 values is a key objective.

| Compound | Target | IC50 (nM)[1][4] | Assay Type |

| Acenocoumarol | Wild-Type VKORC1 | ~8.5 | Cell-Based |

| Warfarin | Wild-Type VKORC1 | ~50.2 | Cell-Based |

Experimental Protocols

Assay 1: Cell-Based VKORC1 Activity Assay (384-Well Format)

This assay quantitatively measures the activity of VKORC1 in a cellular environment by utilizing a reporter system. Human Embryonic Kidney 293 (HEK293) cells are engineered to co-express VKORC1 and a vitamin K-dependent reporter protein, such as a fusion of the gamma-carboxyglutamic acid (Gla) domain of Factor IX with Protein C (FIXgla-PC). The extent of reporter protein carboxylation, which is directly dependent on VKORC1 activity, is determined using an ELISA-based readout.

Caption: Workflow for the cell-based VKORC1 high-throughput screening assay.

Materials:

-

HEK293 cells stably co-expressing human VKORC1 and a reporter construct (e.g., FIXgla-PC)

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

384-well clear-bottom, black-walled cell culture plates

-

This compound derivatives library (dissolved in DMSO)

-

Positive Control: Acenocoumarol or Warfarin

-

Negative Control: DMSO

-

Vitamin K 2,3-epoxide (KO) stock solution

-

ELISA reagents for detecting the carboxylated reporter protein (specific primary antibody, HRP-conjugated secondary antibody, and a chemiluminescent or fluorescent substrate)

-

Plate reader capable of measuring luminescence or fluorescence

Procedure:

-

Cell Plating:

-

Trypsinize and resuspend the HEK293-VKORC1-Reporter cells in culture medium to a density of 2.5 x 10^5 cells/mL.

-

Using a multichannel pipette or automated dispenser, seed 40 µL of the cell suspension into each well of a 384-well plate (10,000 cells/well).

-

Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours to allow for cell attachment.

-

-